molecular formula C15H20O4 B1326117 Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate CAS No. 951890-18-9

Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate

Cat. No.: B1326117
CAS No.: 951890-18-9
M. Wt: 264.32 g/mol
InChI Key: FPHYDQAKHWWKCW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes an ethyl ester group, a methoxy group, and a methylphenyl group

Scientific Research Applications

Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-methoxy-3-methylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-methoxyphenyl)-5-oxovalerate
  • Ethyl 5-(3-methylphenyl)-5-oxovalerate
  • Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxobutanoate

Uniqueness

Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

ethyl 5-(4-methoxy-3-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-13(16)12-8-9-14(18-3)11(2)10-12/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHYDQAKHWWKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243514
Record name Ethyl 4-methoxy-3-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-18-9
Record name Ethyl 4-methoxy-3-methyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methoxy-3-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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